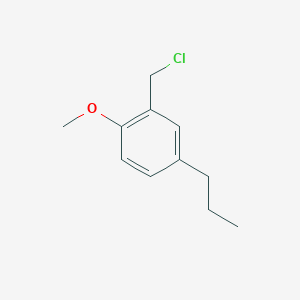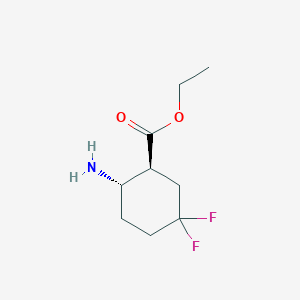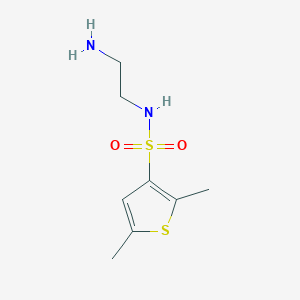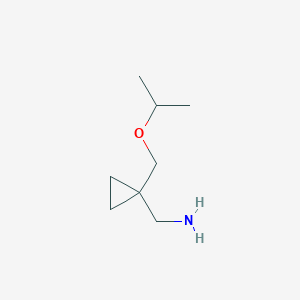![molecular formula C13H7Cl2NS B13337547 9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
9,11-Dichlorodibenzo[b,f][1,4]thiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,11-Dichlorodibenzo[b,f][1,4]thiazepine is a heterocyclic compound that belongs to the class of dibenzothiazepines. These compounds are known for their diverse pharmacological properties and have been studied extensively for their potential therapeutic applications. The structure of this compound consists of a seven-membered thiazepine ring fused with two benzene rings, with chlorine atoms substituted at the 9th and 11th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dichlorodibenzo[b,f][1,4]thiazepine typically involves the cyclization of o-aminothiophenol with o-chlorobenzaldehyde under copper-catalyzed conditions. This reaction forms the thiazepine ring through a C-S cyclization process. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of Vilsmeier reagents. This method includes the reaction of 10H-dibenzo[b,f][1,4]thiazepine-11-one with Vilsmeier reagents in an organic solvent under heating conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 9,11-Dichlorodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9,11-Dichlorodibenzo[b,f][1,4]thiazepine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a ligand in biochemical assays.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 9,11-Dichlorodibenzo[b,f][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptor sites, including serotonin, dopamine, and histamine receptors. These interactions can modulate neurotransmitter activity, leading to therapeutic effects such as antipsychotic or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Clotiapine: An antipsychotic drug with a similar dibenzothiazepine structure.
Quetiapine: Another antipsychotic agent that shares the dibenzothiazepine core.
Ethyl 4-(11-propyldibenzo[b,f][1,4]thiazepine-2-carboxamido)piperidine-1-carboxylate: A potential cannabinoid-1 inverse agonist.
Uniqueness: 9,11-Dichlorodibenzo[b,f][1,4]thiazepine is unique due to its specific substitution pattern with chlorine atoms at the 9th and 11th positions. This structural feature can influence its pharmacological properties and make it distinct from other dibenzothiazepines.
Eigenschaften
Molekularformel |
C13H7Cl2NS |
|---|---|
Molekulargewicht |
280.2 g/mol |
IUPAC-Name |
4,6-dichlorobenzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C13H7Cl2NS/c14-9-5-3-7-11-12(9)16-13(15)8-4-1-2-6-10(8)17-11/h1-7H |
InChI-Schlüssel |
VMXJENPTDIVPPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC3=C(S2)C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13337484.png)
![5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one](/img/structure/B13337488.png)

![2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid](/img/structure/B13337498.png)




![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
